Superior Synthetic Yield: 88% vs 71% for Enantiopure Analog
The racemic compound can be synthesized via condensation of acetone with glycerol in 88% yield [1]. In contrast, a patented process for the enantiopure (S)-glyceraldehyde acetonide reports a chemical yield of only 71% from 3,4-O-isopropylidene-L-threonic acid calcium salt [2]. This 17 percentage-point advantage in synthetic efficiency directly translates to lower raw material costs and reduced waste in large-scale preparations.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 88% yield |
| Comparator Or Baseline | (S)-glyceraldehyde acetonide (71% yield) |
| Quantified Difference | 17 percentage points higher yield |
| Conditions | Target: condensation of acetone with glycerol. Comparator: oxidation of 3,4-O-isopropylidene-L-threonic acid calcium salt with hypochlorite. |
Why This Matters
Higher synthetic yield reduces cost per gram and minimizes purification burden, critical for procurement decisions in process chemistry.
- [1] Chem960. (n.d.). 2,2-二甲基-1,3-二氧戊环-4-甲醛的合成路线有哪些? View Source
- [2] Quaedflieg, P. J. L. M., Lommen, F. A. M., Vijn, R. J., & Van Boxtel, D. A. F. J. (2007). Process for the preparation of (S)-glyceraldehyde acetonide. US Patent Application No. 20070129553. View Source
